5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions. One common method includes the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a precursor. This compound undergoes cyclocondensation reactions with various reagents to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using deep eutectic solvents (DES). This method offers several advantages, including a benign environment, high yield, scalability, and a simple work-up procedure .
Chemical Reactions Analysis
Types of Reactions
5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, acetyl chloride, and various organic solvents like ethanol and dichloromethane. Reaction conditions often involve controlled temperatures and specific catalysts to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antitumor activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Pyrazolo[1,5-a]pyrimidines-based fluorophores
- 7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
Uniqueness
What sets 5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart from similar compounds is its unique combination of structural features. The presence of both pyrazolo[1,5-a]pyrimidine and tetrahydropyrrolo[3,4-c]pyrrole rings provides a versatile scaffold for various chemical modifications and applications .
Properties
IUPAC Name |
5-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-7-4-11(18-10(15-7)2-3-14-18)17-5-8-9(6-17)13(20)16-12(8)19/h2-4,8-9H,5-6H2,1H3,(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOIHZXTRMFHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CC4C(C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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